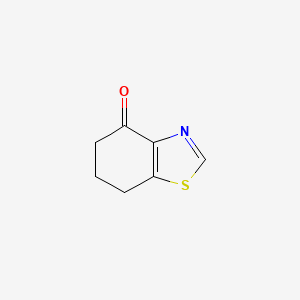

6,7-dihydro-5H-benzothiazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dihydro-5H-benzothiazol-4-one is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used in medicine . This compound is a part of the Thermo Scientific Chemicals brand product portfolio .

Molecular Structure Analysis

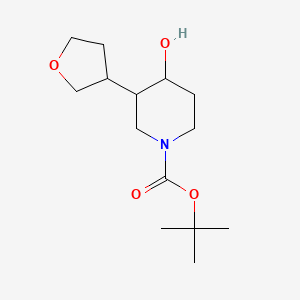

The molecular formula of this compound is C8H8OS . Its molecular weight is 152.211 g/mol . The InChI Key is GJEKNELSXNSYAQ-UHFFFAOYSA-N . The SMILES representation is C1CC2=C(C=CS2)C(=O)C1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C8H8OS , molecular weight 152.211 g/mol , and InChI Key GJEKNELSXNSYAQ-UHFFFAOYSA-N . The SMILES representation is C1CC2=C(C=CS2)C(=O)C1 .Scientific Research Applications

Antitumor Properties

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activities. The fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines but were inactive against prostate, nonmalignant breast, and colon cells. This suggests a selective efficacy that could be leveraged in cancer treatment strategies (Hutchinson et al., 2001). Another study focused on the synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, further elucidating the role of metabolic oxidation in their mechanism of action (Kashiyama et al., 1999).

Materials Science Applications

Benzothiazole derivatives have also found applications in materials science, particularly in the construction of bulk heterojunction solar cells. A study demonstrated that modifying benzothiadiazole units with alkyl side chains significantly affects the properties of donor-acceptor polymers used in photovoltaics, enhancing their solubility and potentially improving device performance (Zhou et al., 2010).

Environmental and Physiological Sensing

Benzothiazole-based compounds have been employed as sensors for environmental and physiological parameters. For example, a benzothiazole-based aggregation-induced emission luminogen showed promise as a chemosensor for pH, with applications in detecting pH fluctuations in biological and neutral water samples (Li et al., 2018).

Corrosion Inhibition

Research into benzothiazole derivatives has extended into the field of corrosion science, where such compounds have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industrial sectors (Hu et al., 2016).

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit necroptosis, a form of programmed cell death . They do this by inhibiting the activity of receptor-interacting protein kinase 1 (RIPK1) .

Biochemical Pathways

If the compound acts similarly to its analogs, it may influence pathways related to necroptosis and inflammation .

Result of Action

If the compound acts similarly to its analogs, it may inhibit necroptosis, potentially reducing inflammation and cell death .

properties

IUPAC Name |

6,7-dihydro-5H-1,3-benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBLAVGBVIOWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70590-48-6 |

Source

|

| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(7-(but-2-en-1-yl)-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2880502.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2880504.png)

![Prop-2-enyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2880509.png)

![1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2880515.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2880519.png)